molecular formula C11H14O2 B14240110 Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- CAS No. 437650-94-7

Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)-

Cat. No.: B14240110
CAS No.: 437650-94-7
M. Wt: 178.23 g/mol
InChI Key: VUAVINUGOBOACF-UHFFFAOYSA-N
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Description

Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- is an organic compound with a complex structure that includes a phenol group, a methoxy group, a methyl group, and an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The methoxy and methyl groups can modulate the compound’s reactivity and binding affinity, while the isopropenyl group can enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-5-(1-methylethyl)-:

    Phenol, 4-methyl-2-(1-methylethyl)-: This compound has a similar backbone but lacks the methoxy group.

Uniqueness

Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that make it valuable for various applications.

Properties

CAS No.

437650-94-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-methoxy-5-methyl-2-prop-1-en-2-ylphenol

InChI

InChI=1S/C11H14O2/c1-7(2)9-6-11(13-4)8(3)5-10(9)12/h5-6,12H,1H2,2-4H3

InChI Key

VUAVINUGOBOACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=C)C)O

Origin of Product

United States

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